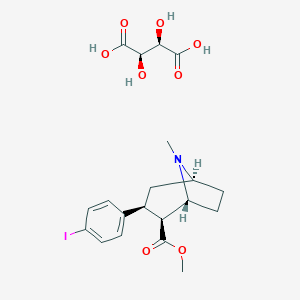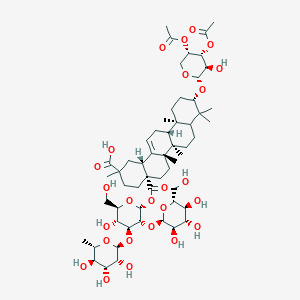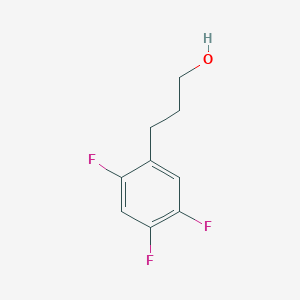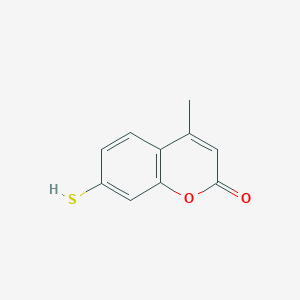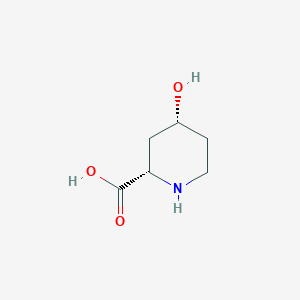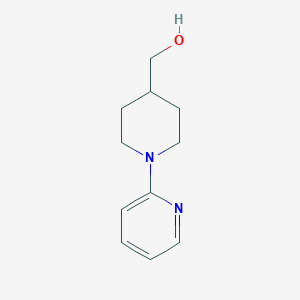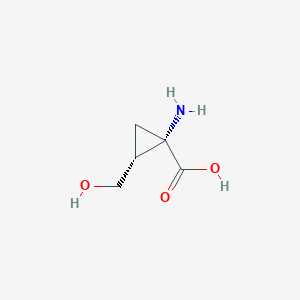
(1S,2R)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid, commonly referred to as CHC, is a cyclic amino acid that has been of great interest to researchers due to its unique structural properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
CHC has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to inhibit the growth of certain cancer cells and has been explored as a potential treatment for cancer. Additionally, CHC has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
CHC's mechanism of action is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes and receptors. It has been shown to inhibit the activity of the enzyme ornithine decarboxylase, which is involved in the biosynthesis of polyamines. Polyamines are important for cell growth and proliferation, and their dysregulation has been linked to cancer. By inhibiting ornithine decarboxylase, CHC may prevent the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
CHC has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its neuroprotective effects. Additionally, CHC has been shown to increase the expression of heat shock proteins, which are involved in cellular stress response and may play a role in protecting cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CHC is its unique structural properties, which make it a useful tool for studying enzyme inhibition and receptor binding. However, CHC's synthesis method can be complex and time-consuming, which may limit its use in certain experiments. Additionally, CHC's mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for CHC research. One area of interest is its potential as a cancer treatment. Further research is needed to determine the specific mechanisms by which CHC inhibits cancer cell growth and to explore its potential as a therapeutic agent. Additionally, CHC's neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases, and further research in this area is needed. Finally, CHC's unique structural properties make it a valuable tool for studying enzyme inhibition and receptor binding, and further research is needed to explore its potential applications in these areas.
Synthesemethoden
CHC can be synthesized through various methods, including the hydrolysis of 1,2-epoxycyclopropane-1-carboxylic acid, the reduction of 1,2-epoxy-1-cyclopropanecarboxylic acid, and the reaction of glycine with formaldehyde and sodium cyanide. However, the most commonly used method for synthesizing CHC is the Strecker synthesis, which involves the reaction of formaldehyde, hydrocyanic acid, and ammonium chloride.
Eigenschaften
CAS-Nummer |
125876-15-5 |
|---|---|
Produktname |
(1S,2R)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
Molekularformel |
C5H9NO3 |
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
(1S,2R)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c6-5(4(8)9)1-3(5)2-7/h3,7H,1-2,6H2,(H,8,9)/t3-,5-/m0/s1 |
InChI-Schlüssel |
ZPCQSJYTXRPREU-UCORVYFPSA-N |
Isomerische SMILES |
C1[C@H]([C@@]1(C(=O)O)N)CO |
SMILES |
C1C(C1(C(=O)O)N)CO |
Kanonische SMILES |
C1C(C1(C(=O)O)N)CO |
Synonyme |
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1S,2R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



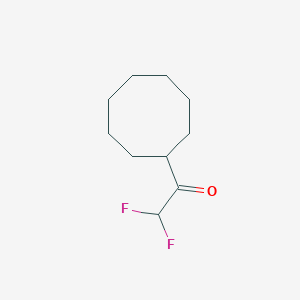
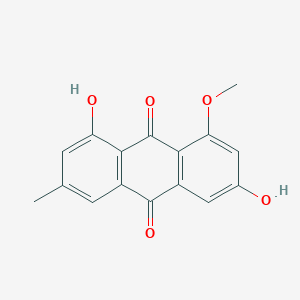
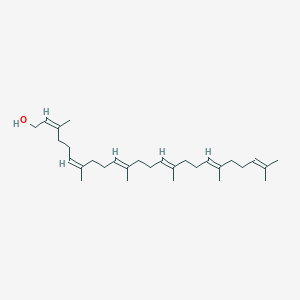
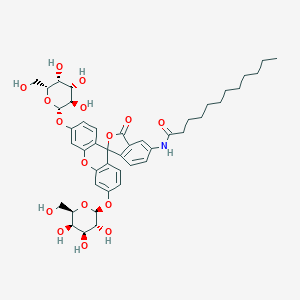
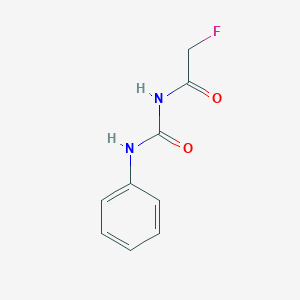
![(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one](/img/structure/B161804.png)
![3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B161808.png)
